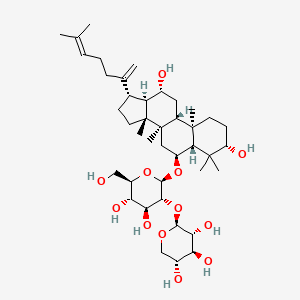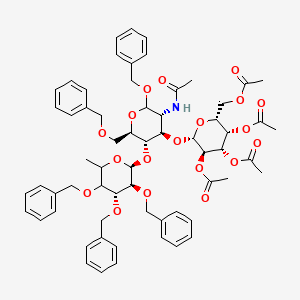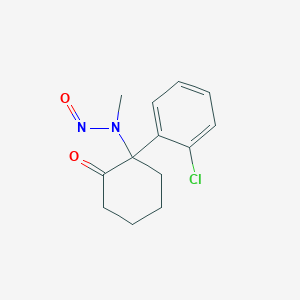
Notoginsenoside T5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Notoginsenoside T5 is a dammarane-type triterpenoid glycoside isolated from the roots of Panax notoginseng. This compound is part of the saponin family, which is known for its diverse pharmacological activities. This compound has been studied for its potential therapeutic effects, particularly in the fields of cardiovascular health, neuroprotection, and anti-inflammatory responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Notoginsenoside T5 is typically isolated through the acidic deglycosylation of saponins from the roots of Panax notoginseng . The process involves treating the saponins with acid to remove sugar moieties, resulting in the formation of this compound. This method is preferred due to its efficiency in yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The roots of Panax notoginseng are processed to extract the saponins, which are then subjected to acidic conditions to produce this compound. The process is optimized to ensure high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Notoginsenoside T5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoid glycosides.
Biology: It is used to investigate the biological activities of saponins, including their effects on cell signaling pathways and gene expression.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mécanisme D'action
Notoginsenoside T5 exerts its effects through multiple molecular targets and pathways:
Cardiovascular Protection: It modulates lipid metabolism and reduces oxidative stress, thereby protecting against atherosclerosis and other cardiovascular diseases.
Neuroprotection: It enhances neuronal survival and function by modulating signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Anti-inflammatory Effects: It inhibits the activation of inflammatory mediators, including NF-κB and COX-2, thereby reducing inflammation and associated tissue damage.
Comparaison Avec Des Composés Similaires
Notoginsenoside T5 is unique among saponins due to its specific structure and pharmacological profile. Similar compounds include:
Notoginsenoside R1: Known for its cardiovascular and neuroprotective effects.
Ginsenoside Rb1: Exhibits anti-inflammatory and anticancer properties.
Ginsenoside Rd: Known for its neuroprotective and anti-inflammatory effects
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C41H68O12 |
|---|---|
Poids moléculaire |
753.0 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)22-12-15-40(7)29(22)23(43)16-27-39(6)14-13-28(45)38(4,5)35(39)25(17-41(27,40)8)51-37-34(32(48)31(47)26(18-42)52-37)53-36-33(49)30(46)24(44)19-50-36/h10,22-37,42-49H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37-,39-,40-,41-/m1/s1 |
Clé InChI |
HXAJCOUXPGZOSR-AILNWJDNSA-N |
SMILES isomérique |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)C |
SMILES canonique |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)

![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)





